molecular formula C13H14O5 B1321102 3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Ethyl Ester

3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Ethyl Ester

Cat. No. B1321102
M. Wt: 250.25 g/mol
InChI Key: SSKMYNVYASJQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Ethyl Ester is a useful research compound. Its molecular formula is C13H14O5 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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properties

IUPAC Name

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-5-4-6-10(7-9)13(16)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKMYNVYASJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240053
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Ethyl Ester

CAS RN

371249-81-9
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371249-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Monomethyl isophathalate (2.0 g, 11.1 mmol) was dissolved in a 1:3 mixture of tetrahydrofuran and dichloromethane. Carbonyldiimidazole (1.89 g, 11.7 mmol) was added slowly. The mixture was then stirred under nitrogen for 1 hr at room temperature. In a separate flask, ethyl malonate, potassium salt (3.96 g, 23.3 mmol) was dissolved in acetonitrile and magnesium chloride (2.64 g, 27.8 mmol) and triethylamine (4.95 ml, 35.5 mmol) was added to result in a heterogeneous suspension, which was stirred at room temperature for 1 h. The two reaction mixtures were mixed, and the resulting suspension was stirred @80° C. for 8 hours. 100 ml of a 2N aqueous HCl solution was added to the reaction mixture, which was subsequently extracted with dichloromethane. The organic layer was washed with 2N HCl twice and twice with water, dried (MgSO4) and evaporated in vacuo to afford 4.0 g of an oil. Purification on silica gel using Biotage® eluting with 20% EtOAc in Hexanes, recovered 1.5 g of 6A as a clear oil. LC/MS: Retention Time=1.38 min (YMC S5 Turbopack 4.6×33mm, 2 min gradient; Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA) with a (M+H)+=251.13. 1H-NMR (Joel 500 Hz/ CDCl3) (1:2 mixture of enol and keto form) Keto: δ 1.17-1.21 (t, 3H, J=8.8 Hz), 3.89 (s, 3H), 3.96 (s, 2H), 4.12-4.18 (q, 2H, J=8.8 Hz) 5.67(s, 1H); 7.50-7.54 (t, 1H, J=9.3 Hz), 8.07-8.09 (d, 1H, J=9.9 Hz), 8.19-8.21 (d, 1H, J=9.9 Hz), 8.5 (d, 1H, J=2.2 Hz)
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2 g
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1.89 g
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2.64 g
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4.95 mL
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3.96 g
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